Splitomicin

Beschreibung

inhibits the NAD-dependent histone deacetylase Sir2; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

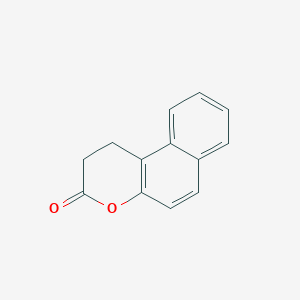

1,2-dihydrobenzo[f]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-5,7H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFPDBUKMJDAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017436 | |

| Record name | 1,2-Dihydro-3H-benzo[f]chromen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5690-03-9 | |

| Record name | Splitomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5690-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-3H-benzo[f]chromen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of Sirtuin Inhibition: A Technical Chronicle of Splitomicin's Discovery and Legacy

A deep dive into the discovery and history of Splitomicin, one of the first identified inhibitors of the Sir2 family of protein deacetylases, providing researchers and drug development professionals with a comprehensive technical guide to its origins, mechanism of action, and the experimental methodologies that defined its pivotal role in sirtuin research.

Introduction

The silent information regulator 2 (Sir2) family of proteins, now commonly known as sirtuins, are a class of NAD+-dependent histone and protein deacetylases that play crucial roles in a myriad of cellular processes, including gene silencing, DNA repair, metabolism, and aging. The journey to understanding and manipulating the activity of these enzymes began with the discovery of small molecule inhibitors. Among the vanguard of these pioneering molecules was this compound, a compound that, despite its modest potency against human sirtuins, was instrumental in establishing the feasibility of targeting this enzyme class for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery and history of this compound as a sirtuin inhibitor, detailing the experimental protocols that led to its identification and characterization, presenting key quantitative data, and visualizing the fundamental concepts and workflows that underpinned this seminal work.

The Discovery of this compound: A Phenotypic Screen in Yeast

This compound was identified through a clever cell-based phenotypic screen in the budding yeast, Saccharomyces cerevisiae. The screen was designed to identify compounds that could disrupt the gene-silencing activity of the yeast sirtuin, Sir2p. The discovery was led by Dr. Toni Bedalov, who named the compound in honor of his hometown, Split, Croatia.[1] This discovery was a landmark achievement, demonstrating that small molecules could indeed modulate the intricate machinery of gene silencing.[1]

Experimental Protocol: Cell-Based Telomeric Silencing Screen

The foundational experiment that led to the discovery of this compound was a cell-based screen designed to identify inhibitors of Sir2p-mediated transcriptional silencing in Saccharomyces cerevisiae.[2]

1. Yeast Strain and Reporter Gene:

-

Yeast Strain: The screen utilized a genetically engineered strain of S. cerevisiae. A common background for such screens is the BY4741 strain (MATa his3Δ1 leu2Δ0 met15Δ0 ura3Δ0).

-

Reporter Gene: The key component of this strain was the placement of the URA3 gene in close proximity to a telomere. In its native context, the URA3 gene product, orotidine-5'-phosphate decarboxylase, is essential for uracil biosynthesis. However, when placed near a telomere, the gene is subject to transcriptional silencing by the Sir protein complex, including Sir2p. This phenomenon is known as the Telomere Position Effect (TPE). Consequently, wild-type yeast with a telomeric URA3 are unable to grow on media lacking uracil.

2. Screening Principle:

-

The screen was based on the principle that inhibition of Sir2p would lead to a loss of silencing at the telomeric locus, thereby allowing the expression of the URA3 gene.

-

The expression of URA3 confers a selectable phenotype. Cells expressing URA3 can grow on synthetic complete (SC) medium lacking uracil.

-

Conversely, the URA3 enzyme can convert the compound 5-fluoroorotic acid (5-FOA) into a toxic byproduct, 5-fluorouracil. Therefore, cells expressing URA3 are killed in the presence of 5-FOA. The primary screen was a positive selection for growth in the absence of uracil.

3. Screening Protocol:

-

Library of Compounds: A library of small molecules was screened. The original screen that identified this compound was performed on a collection of compounds from the National Cancer Institute (NCI) Developmental Therapeutics Program.

-

Yeast Culture Preparation: The yeast strain with the telomeric URA3 reporter was grown in a suitable liquid medium to a specific cell density.

-

Plating: The yeast cells were plated onto agar plates containing synthetic complete (SC) medium lacking uracil.

-

Compound Application: The library of compounds was added to individual wells or spotted onto the agar plates.

-

Incubation: The plates were incubated at 30°C for a period sufficient for colonies to form (typically 2-3 days).

-

Hit Identification: Compounds that enabled the growth of yeast colonies on the uracil-deficient medium were identified as "hits." These compounds were presumed to be inhibitors of Sir2p, as they reversed the silencing of the URA3 gene.

-

Secondary Validation: Hits from the primary screen were often validated through secondary assays, such as testing for sensitivity to 5-FOA. True inhibitors of Sir2p would cause the yeast to become sensitive to 5-FOA due to the expression of URA3.

In Vitro Characterization of this compound

Following its identification in the cell-based screen, this compound was further characterized in vitro to confirm its direct inhibitory effect on the enzymatic activity of Sir2p.

Experimental Protocol: In Vitro Histone Deacetylase (HDA) Assay

The in vitro histone deacetylase (HDA) assay was crucial for quantifying the inhibitory potency of this compound against Sir2p.[2]

1. Enzyme Source:

-

Whole-cell extracts from a S. cerevisiae strain overexpressing Sir2p were used as the source of the enzyme. To eliminate the activity of other histone deacetylases, a strain lacking the HST2 gene was often used.

2. Substrate:

-

A common substrate for the assay was a synthetic peptide corresponding to the N-terminus of histone H4, which was radioactively labeled with tritium ([³H]) on the acetylated lysine residues.

3. Reaction Conditions:

-

Reaction Buffer: A typical reaction buffer contained 150 mM NaCl, 25 mM sodium phosphate (pH 7.4), and 1 mM DTT.

-

Cofactor: The reaction required the essential cofactor for sirtuins, nicotinamide adenine dinucleotide (NAD+), typically at a concentration of 500 µM.

-

Incubation: The reaction mixture, containing the enzyme extract, the [³H]-acetylated histone H4 peptide, NAD+, and varying concentrations of this compound (or a DMSO control), was incubated at 30°C for a set period (e.g., 16 hours).

4. Measurement of Deacetylase Activity:

-

Reaction Quenching: The reaction was stopped by the addition of an acidic solution (e.g., 1 N HCl and 0.15 N acetic acid).

-

Extraction of Released Acetate: The released [³H]-acetate was extracted from the aqueous reaction mixture using an organic solvent, such as ethyl acetate.

-

Quantification: The amount of radioactivity in the organic phase was measured using a scintillation counter. The level of radioactivity was directly proportional to the deacetylase activity of Sir2p.

5. Data Analysis:

-

The percentage of inhibition at each concentration of this compound was calculated relative to the DMSO control.

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Analysis of this compound's Inhibitory Activity

The initial studies revealed that this compound was a potent inhibitor of yeast Sir2p but exhibited significantly weaker activity against human sirtuins. This section summarizes the available quantitative data for this compound and its close analog, Cambinol, against various sirtuins.

| Compound | Sirtuin Target | IC50 (µM) | Reference |

| This compound | S. cerevisiae Sir2p | 60 | [2] |

| Human SIRT1 | >100 | [3][4] | |

| Human SIRT2 | >100 | [3][4] | |

| Cambinol | Human SIRT1 | 56 ± 2 | [5] |

| Human SIRT2 | 59 ± 4 | [5] | |

| Human SIRT3 | >100 | [6] | |

| Human SIRT5 | Weak Inhibition | [6] |

Note: The IC50 values can vary depending on the specific assay conditions and substrate used.

The Sir2 Signaling Pathway in Yeast Mating-Type Silencing

This compound's discovery was rooted in its ability to disrupt Sir2-mediated gene silencing. In yeast, one of the most well-characterized roles of the Sir protein complex is in the silencing of the cryptic mating-type loci, HML and HMR. This silencing is essential for maintaining the haploid cell identity of either 'a' or 'α' mating type.

The process begins with the binding of proteins like the Origin Recognition Complex (ORC) and Rap1 to specific DNA sequences called silencers, which flank the mating-type loci. These proteins recruit the Sir protein complex, which includes Sir2, Sir3, and Sir4. Sir2p then deacetylates the neighboring histone tails in an NAD+-dependent manner. The deacetylated histones create a binding site for the Sir complex, allowing it to spread along the chromatin, leading to the formation of a heterochromatin-like structure that represses transcription. This compound inhibits the deacetylase activity of Sir2p, preventing the establishment and maintenance of this silenced state.

Historical Timeline of this compound and Sirtuin Research

The discovery of this compound was a significant event in the broader history of sirtuin research. This timeline highlights key milestones in our understanding of sirtuins and their inhibitors.

Conclusion and Future Perspectives

The discovery of this compound marked a pivotal moment in the study of sirtuins. Although its own therapeutic potential was limited by its weak activity against human isoforms, it served as a crucial proof-of-concept and a valuable chemical tool. The cell-based screening methodology that led to its identification paved the way for the discovery of more potent and selective sirtuin inhibitors, such as its analog Cambinol. The subsequent development of a diverse array of sirtuin modulators continues to be a vibrant area of research, with implications for the treatment of a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The legacy of this compound lies not in its clinical application, but in its role as a catalyst for a field of research that continues to unravel the complex biology of sirtuins and their potential as therapeutic targets.

References

- 1. Spreading-dependent or independent Sir2-mediated gene silencing in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SIR2 | SGD [yeastgenome.org]

- 3. epfl.ch [epfl.ch]

- 4. Reinventing Heterochromatin in Budding Yeasts: Sir2 and the Origin Recognition Complex Take Center Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Why Is Longevity Still a Scientific Mystery? Sirtuins—Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the histone deacetylation activity of the yeast silencing gene SIR2 [dspace.mit.edu]

Technical Guide: Splitomicin's Effect on Histone Deacetylase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of splitomicin's effects on histone deacetylase (HDAC) activity, with a focus on its role as an inhibitor of the Sir2 family of sirtuins. The document outlines quantitative inhibitory data, detailed experimental protocols, and the signaling pathways influenced by this compound's activity.

Introduction to this compound and Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation process plays a critical role in regulating gene expression, as it typically leads to chromatin condensation and transcriptional repression.[1][2] Sirtuins, also known as Class III HDACs, are a unique family of NAD+-dependent deacetylases.[2][3] Unlike other HDACs, their activity is linked to cellular metabolic status through their reliance on NAD+.

This compound was one of the first small molecules identified as an inhibitor of the yeast sirtuin, Sir2p.[4][5][6] Discovered through a cell-based chemical screen in Saccharomyces cerevisiae, this compound treatment was found to produce a phenocopy of a sir2 deletion mutant.[2][5] While it shows potent activity against yeast Sir2, its inhibition of human sirtuins is comparatively weaker.[4][6][7][8] Nevertheless, this compound and its derivatives have become valuable chemical probes for studying the biological functions of sirtuins and serve as a scaffold for developing more potent and selective inhibitors for therapeutic applications, particularly in oncology.[4][8][9]

Quantitative Inhibitory Activity of this compound

This compound's inhibitory effect has been quantified against several sirtuin isoforms. The half-maximal inhibitory concentration (IC50) values vary, demonstrating some degree of selectivity. The data presented below is compiled from various in vitro studies.

| Target Enzyme | Organism | IC50 (µM) | Notes | Reference |

| Sir2p | S. cerevisiae | 60 | Measured using a yeast cell extract overexpressing Sir2p. | [2][5] |

| SIRT1 (human) | Human | 96 | In vitro assay. | [2] |

| SIRT2 (human) | Human | 113 | In vitro assay. | [2] |

Note: The potency of this compound against human sirtuins is considered modest. Structure-activity relationship (SAR) studies have led to the development of this compound derivatives with significantly improved potency and selectivity for human isoforms.[4][8][9]

Experimental Protocols

The following sections detail the methodologies used to assess the inhibitory effect of this compound on HDAC activity.

In Vitro Histone Deacetylase (HDAC) Activity Assay

This protocol outlines a common method for measuring the NAD+-dependent deacetylase activity of sirtuins in vitro and determining the inhibitory potential of compounds like this compound.

Objective: To quantify the enzymatic activity of a purified sirtuin enzyme and measure the dose-dependent inhibition by this compound.

Materials:

-

Purified recombinant sirtuin enzyme (e.g., Sir2p, human SIRT1, or SIRT2).

-

Fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetylated lysine residue).

-

Nicotinamide adenine dinucleotide (NAD+).

-

This compound (and/or derivatives).

-

Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., containing a protease to cleave the deacetylated peptide, releasing a fluorescent signal).

-

96-well microplate (black, for fluorescence readings).

-

Plate reader capable of fluorescence detection.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for IC50 determination.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following components in order:

-

Assay Buffer.

-

Specified concentration of the fluorogenic acetylated peptide substrate.

-

Specified concentration of this compound or DMSO vehicle control.

-

-

Enzyme Addition: Add the purified sirtuin enzyme to each well to initiate the reaction.

-

NAD+ Addition: Add NAD+ to each well to start the deacetylation reaction. The final volume should be consistent across all wells. Include a "no NAD+" control to measure background signal.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Development: Stop the enzymatic reaction by adding the developer solution to each well. Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the generation of the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" or "no NAD+" controls).

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Silencing Assay in S. cerevisiae

This assay was used in the original discovery of this compound to identify compounds that disrupt Sir2p-dependent gene silencing.

Objective: To assess the effect of this compound on gene silencing at specific loci in yeast.

Materials:

-

S. cerevisiae strain with a reporter gene (e.g., URA3 or ADE2) integrated into a Sir2p-dependent silenced locus (e.g., telomeres, rDNA, or silent mating-type loci).[2]

-

Appropriate yeast growth media (e.g., YPD).

-

Media for counter-selection (e.g., 5-fluoroorotic acid for URA3 reporter).

-

This compound.

-

DMSO (vehicle control).

-

96-well plates and incubator.

Procedure:

-

Yeast Culture: Grow the yeast reporter strain to the mid-logarithmic phase in liquid media.

-

Plating: Plate a defined number of cells onto agar plates containing either DMSO (control) or various concentrations of this compound.

-

Incubation: Incubate the plates at 30°C for 2-3 days.

-

Analysis:

-

Observe the growth of colonies. If the reporter gene is URA3 and the plates contain 5-FOA, growth indicates that the URA3 gene is silenced. Disruption of silencing by this compound will lead to URA3 expression and cell death.

-

Alternatively, for an ADE2 reporter, silencing results in white colonies, while expression leads to red colonies due to the buildup of a metabolic intermediate.[2]

-

Quantify the loss of silencing by counting the number or assessing the phenotype of the colonies.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting the NAD+-dependent deacetylase activity of sirtuins. This inhibition leads to the hyperacetylation of histone and non-histone protein targets, thereby altering several downstream cellular processes.

The primary mechanism involves this compound interfering with the binding of the acetylated substrate to the sirtuin enzyme.[5] In yeast, mutations that confer resistance to this compound have been mapped to the putative binding pocket for the acetylated histone tail, suggesting a competitive or allosteric inhibition mechanism related to substrate binding.[5]

Caption: Sirtuin inhibition pathway by this compound.

By inhibiting SIRT1, this compound prevents the deacetylation of key tumor suppressors like p53.[2] Acetylation of p53 at specific lysine residues enhances its stability and transcriptional activity, leading to cell cycle arrest and apoptosis. Inhibition of SIRT2 by this compound results in the hyperacetylation of α-tubulin, which affects microtubule stability and dynamics. Furthermore, the inhibition of sirtuin-mediated histone deacetylation disrupts chromatin structure, leading to changes in gene expression, most notably the disruption of transcriptional silencing at heterochromatic regions.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing sirtuin inhibitors like this compound.

References

- 1. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of a small molecule inhibitor of Sir2p - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 34.237.233.138 [34.237.233.138]

- 9. Structure-activity studies on this compound derivatives as sirtuin inhibitors and computational prediction of binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Biological Targets of Splitomicin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Splitomicin, a naphthopyranone derivative, was one of the first small molecules identified as an inhibitor of the Silent Information Regulator 2 (Sir2) family of proteins, also known as sirtuins.[1] Sirtuins are a class of NAD+-dependent histone deacetylases (HDACs) that play crucial roles in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and aging.[2][3] This technical guide provides a comprehensive overview of the known biological targets of this compound, its mechanism of action, and its effects on relevant signaling pathways. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of epigenetics and cancer biology.

Core Biological Targets: The Sirtuin Family

The primary biological targets of this compound and its derivatives are members of the sirtuin family of NAD+-dependent deacetylases. Its inhibitory activity has been characterized against sirtuins from different species, most notably from yeast and humans.

Quantitative Inhibition Data

The inhibitory potency of this compound and its structurally related analogs has been evaluated against several sirtuin isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below. It is important to note that this compound itself shows relatively weak inhibition of human sirtuins, which has prompted the development of more potent derivatives.[2][3]

Table 1: Inhibitory Activity of this compound against Sirtuins

| Compound | Target | IC50 (µM) | Reference |

| This compound | Yeast Sir2p | 60 | [1] |

| This compound | Human SIRT1 | 96 | [2] |

| This compound | Human SIRT2 | 113 | [2] |

Table 2: Inhibitory Activity of Selected this compound Derivatives against Human Sirtuins

| Compound | Target | IC50 (µM) | Reference |

| HR73 (a this compound derivative) | Human SIRT1 | < 5 | [3] |

| β-aryl-8-bromosplitomicins (various) | Human SIRT2 | 1.0 - 1.5 | [4] |

| Lactam-based this compound analog | Human SIRT2 | 6.4 | [3] |

Mechanism of Action

Initially, it was postulated that the inhibitory activity of this compound was due to the hydrolytic instability of its lactone ring, suggesting a potential role as an acylating agent.[5] However, subsequent structure-activity relationship (SAR) studies and the development of stable lactam analogs have indicated that this compound likely acts as a reversible inhibitor.[3] Competition assays have shown that some potent β-phenylthis compound derivatives are non-competitive with respect to the NAD+ cofactor, suggesting they may bind to a different site on the enzyme, potentially the adenosine binding pocket.[3][6]

Key Signaling Pathways Modulated by this compound

By inhibiting sirtuin activity, this compound influences several downstream signaling pathways that are critical for cellular function and homeostasis.

Chromatin Silencing

In yeast, Sir2 is a key component of the machinery that establishes and maintains transcriptional silencing at specific chromosomal regions, such as the silent mating-type loci and telomeres.[1] this compound disrupts this process by inhibiting the deacetylase activity of Sir2, leading to a "phenocopy" of a sir2 deletion mutant.[1] This results in the expression of normally silenced genes.

p53 Regulation

In mammalian cells, SIRT1 is known to deacetylate the tumor suppressor protein p53, thereby negatively regulating its transcriptional activity and promoting cell survival.[3] Inhibition of SIRT1 by this compound or its derivatives can lead to an increase in p53 acetylation, which in turn enhances its stability and pro-apoptotic function. This mechanism is of significant interest in the context of cancer therapy.

Tubulin Deacetylation

SIRT2 is a major cytoplasmic deacetylase, and one of its key substrates is α-tubulin. The acetylation of α-tubulin is associated with microtubule stability. By inhibiting SIRT2, this compound derivatives can lead to an increase in the acetylation of α-tubulin (tubulin hyperacetylation), which has been linked to anti-proliferative effects in cancer cells.[3][7]

Off-Target Effects and Selectivity

Experimental Protocols

Fluorometric Sirtuin Activity Assay

This protocol is a generalized method for measuring the activity of sirtuins and the inhibitory potential of compounds like this compound using a fluorogenic substrate.

Workflow:

Materials:

-

Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRT2)

-

Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

NAD+ solution

-

Fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore like 7-amino-4-methylcoumarin (AMC))

-

Developer solution (containing a protease like trypsin to cleave the deacetylated substrate and release the fluorophore)

-

Test compound (this compound or its derivatives) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare the reaction buffer and dilute the sirtuin enzyme, NAD+, and fluorogenic substrate to their final working concentrations.

-

In a 96-well black microplate, add the reaction buffer, NAD+, and sirtuin enzyme to each well.

-

Add the test compound (e.g., this compound) at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution to each well.

-

Incubate for an additional period (e.g., 10-15 minutes) at room temperature to allow for the cleavage of the deacetylated substrate.

-

Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore used (e.g., Ex/Em = 350-380/440-460 nm for AMC-based substrates).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Yeast-Based Gene Silencing Assay

This assay is used to identify compounds that disrupt Sir2-mediated gene silencing in Saccharomyces cerevisiae. It typically utilizes a reporter gene, such as URA3, integrated into a normally silenced chromosomal region like a telomere or a silent mating-type locus.

Workflow:

Materials:

-

Saccharomyces cerevisiae strain with a reporter gene (e.g., URA3) integrated at a silenced locus (e.g., telomere).

-

Rich media (e.g., YPD) and synthetic complete (SC) media.

-

Media containing a counter-selective agent (e.g., 5-fluoroorotic acid (5-FOA) for the URA3 reporter). 5-FOA is toxic to cells expressing URA3.

-

Test compound (this compound).

-

Petri plates.

Procedure:

-

Grow the yeast reporter strain in liquid culture to mid-log phase.

-

Prepare a dilution series of the yeast culture.

-

Spot the cell dilutions onto a series of plates:

-

A control plate with rich media (YPD) to assess overall cell viability.

-

A plate with SC media lacking uracil to confirm the presence of the URA3 gene.

-

A plate containing 5-FOA. On this plate, only cells where the URA3 gene is silenced will be able to grow.

-

A plate containing 5-FOA and the test compound (this compound) at various concentrations.

-

-

Incubate the plates at 30°C for 2-3 days.

-

Assess cell growth on the different plates. Growth on the 5-FOA plate containing this compound, but not on the 5-FOA plate alone, indicates that the compound disrupts gene silencing, allowing for the expression of the URA3 gene and subsequent cell death in the presence of 5-FOA.

Conclusion

This compound and its derivatives are valuable chemical tools for studying the biological functions of sirtuins. Their primary mechanism of action is the inhibition of the NAD+-dependent deacetylase activity of these enzymes, which in turn modulates a range of critical cellular pathways, including gene silencing, p53-mediated apoptosis, and microtubule dynamics. While this compound itself has modest potency against human sirtuins, the development of more potent and selective analogs continues to provide researchers with powerful probes to dissect the complex biology of sirtuins and to explore their potential as therapeutic targets in various diseases, most notably cancer. Future studies focusing on a comprehensive selectivity profiling of this compound and its derivatives will be crucial for a more complete understanding of their cellular effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels [pubmed.ncbi.nlm.nih.gov]

- 5. moazed.hms.harvard.edu [moazed.hms.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Splitomicin and its derivatives' structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of Splitomicin and its Derivatives as Sirtuin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its derivatives as inhibitors of sirtuins, a class of NAD+-dependent deacetylases. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development by detailing the chemical modifications that influence the inhibitory potency of these compounds, providing quantitative data, and outlining the experimental methodologies used for their evaluation.

Introduction: this compound and Sirtuins

This compound was one of the first small molecules identified as an inhibitor of the yeast sirtuin, Sir2.[1][2][3] Sirtuins are a family of NAD+-dependent protein deacetylases that play crucial roles in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and aging.[4] In humans, there are seven sirtuin isoforms (SIRT1-7), which have emerged as promising therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

While this compound itself is a weak inhibitor of human sirtuins, its scaffold has served as a valuable starting point for the development of more potent and selective inhibitors.[1][2][3] Extensive SAR studies have been conducted to explore the chemical space around the this compound core, leading to the identification of derivatives with significantly improved activity, particularly against SIRT2.[1][2]

Core Structure-Activity Relationships

The core structure of this compound is a lactone ring fused to a naphthalene moiety. SAR studies have revealed several key structural features that are critical for its inhibitory activity against human sirtuins.

-

The Lactone Ring: The hydrolytically unstable aromatic lactone is important for activity.[5] However, replacement of the lactone's oxygen with a nitrogen atom to form a lactam is well-tolerated and can lead to potent inhibitors.[1][2] This finding suggests that the compounds may act as reversible inhibitors rather than through acylation.[2]

-

Substitution on the Naphthalene Ring:

-

Position 8: An 8-bromo substituent is crucial for potent inhibition of human sirtuins.[2] Unsubstituted congeners are significantly less active.[2] Other small substituents at this position, such as methyl, can also confer activity.[1]

-

Positions 7 and 9: Substituents at these positions generally lead to a significant loss of activity.[1][5]

-

Positions 5 and 6: Modifications at these positions are well-tolerated.[5]

-

-

The β-Aryl Group: The addition of a β-aryl group at the position adjacent to the lactone carbonyl is a key modification for enhancing potency against human sirtuins. The nature and substitution pattern of this aryl ring can be varied to fine-tune the inhibitory activity.

-

Stereochemistry: For β-aryl derivatives, the stereochemistry at the chiral center is important, with the (R)-enantiomer generally showing higher activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a series of this compound derivatives, with a focus on their inhibitory activity against human SIRT2. The data is primarily sourced from the comprehensive study by Neugebauer et al. (2008).[1][2]

Table 1: Inhibition of SIRT2 by β-Aryl-8-bromosplitomicins

| Compound | β-Aryl Substituent | IC50 (µM) for SIRT2 |

| 5a | Phenyl | 2.5 |

| 5c | 4-Methylphenyl | 1.5 |

| 5d | 4-Methoxyphenyl | 2.0 |

| 5e | 4-Chlorophenyl | 2.2 |

| 5f | 4-Fluorophenyl | 2.3 |

| 5g | 4-(Trifluoromethyl)phenyl | 3.0 |

| 5h | 4-Nitrophenyl | 4.5 |

| 5i | 3-Methylphenyl | 2.8 |

| 5j | 3-Methoxyphenyl | 3.5 |

| 5k | 3-Chlorophenyl | 3.1 |

| 5l | 2-Methylphenyl | > 50 |

| 5m | 2-Methoxyphenyl | > 50 |

| 5n | 2-Chlorophenyl | > 50 |

| 5o | 2-Naphthyl | 2.1 |

| 5p | 1-Naphthyl | > 50 |

| 5r | 3,4-Dimethoxyphenyl | 2.6 |

Table 2: Inhibition of SIRT2 by Derivatives with Modifications at Position 8

| Compound | β-Aryl Substituent | 8-Substituent | IC50 (µM) for SIRT2 |

| (R)-8a | Phenyl | Methyl | 2.8 |

| (S)-8a | Phenyl | Methyl | 10 |

| (R)-8c | 4-Methylphenyl | Methyl | 1.0 |

| (S)-8c | 4-Methylphenyl | Methyl | 8.5 |

| 9b | Phenyl | Ethyl | > 50 |

| 9c | Phenyl | Phenyl | > 50 |

| 9d | Phenyl | 3-Hydroxyphenyl | > 50 |

| 9e | Phenyl | 4-Biphenyl | > 50 |

| 9f | Phenyl | 2-Naphthyl | > 50 |

| 9g | Phenyl | 3-Pyridyl | > 50 |

| 9h | Phenyl | 3-Acetamidophenyl | > 50 |

| 9k | Phenyl | Cyano | > 50 |

Table 3: Inhibition of SIRT2 by Lactam Derivatives

| Compound | β-Aryl Substituent | 8-Substituent | IC50 (µM) for SIRT2 |

| 11a | Phenyl | H | 15 |

| 11b | 4-Methylphenyl | H | 12 |

| 11c | 4-Methoxyphenyl | H | 20 |

| 11d | 4-Chlorophenyl | H | 18 |

| 12 | Phenyl | Bromo | 3.5 |

Experimental Protocols

The evaluation of this compound derivatives as sirtuin inhibitors typically involves in vitro enzyme activity assays. Below is a detailed methodology for a common fluorometric sirtuin activity assay.

Fluorometric Sirtuin Activity Assay

This assay measures the deacetylation of a synthetic acetylated peptide substrate by a recombinant sirtuin enzyme. The deacetylated product is then detected by a developer solution that generates a fluorescent signal.

Materials:

-

Recombinant human SIRT1, SIRT2, or other sirtuin isoforms.

-

SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT2, p53-AMC).

-

NAD+ solution.

-

Developer solution containing a trypsin-like protease and nicotinamidase (e.g., Fluor de Lys Developer).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Nicotinamide (a known sirtuin inhibitor) as a positive control.

-

96-well black microplates.

-

Fluorometric microplate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in SIRT Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

-

SIRT Assay Buffer.

-

Test compound dilution or DMSO (for control wells).

-

Fluorogenic acetylated peptide substrate.

-

NAD+ solution.

-

-

Enzyme Addition and Incubation: Initiate the reaction by adding the recombinant sirtuin enzyme to each well. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Development: Stop the enzymatic reaction and initiate the development step by adding the Developer solution to each well. Incubate the plate at 37°C for a further period (e.g., 30-60 minutes) to allow for the generation of the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme) from all readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Sirtuin Inhibition Signaling Pathway

This compound and its derivatives inhibit the NAD+-dependent deacetylation activity of sirtuins. This leads to the hyperacetylation of sirtuin substrates, which can include histones and non-histone proteins like tubulin and p53. The downstream cellular consequences can include altered gene expression, cell cycle arrest, and apoptosis, which contribute to the observed antiproliferative effects in cancer cells.

Caption: Sirtuin Inhibition Pathway by this compound Derivatives.

Experimental Workflow for Sirtuin Inhibitor Screening

The following diagram illustrates the general workflow for screening and characterizing sirtuin inhibitors in vitro.

Caption: In Vitro Sirtuin Inhibitor Screening Workflow.

Conclusion

The this compound scaffold has proven to be a fertile ground for the development of potent sirtuin inhibitors. The detailed structure-activity relationships outlined in this guide highlight the critical structural modifications that govern the inhibitory activity of these compounds against human sirtuins, particularly SIRT2. The quantitative data and experimental protocols provided serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel this compound-based sirtuin inhibitors for potential therapeutic applications. Further optimization of these derivatives may lead to the development of selective and clinically useful drugs for the treatment of cancer and other diseases where sirtuin activity is dysregulated.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 34.237.233.138 [34.237.233.138]

- 3. Structure-activity studies on this compound derivatives as sirtuin inhibitors and computational prediction of binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a SIRT1 Inhibitor, Enhances Hematopoietic Differentiation of Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Splitomicin's Impact on NAD+-Dependent Deacetylases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Splitomicin, a naphthopyranone derivative, was one of the first small molecules identified as an inhibitor of the NAD+-dependent deacetylases, commonly known as sirtuins.[1][2] Initially discovered through a cell-based screen in yeast (Saccharomyces cerevisiae), it demonstrated inhibitory activity against the yeast sirtuin Sir2.[3] While its potency against human sirtuins is modest, this compound and its derivatives have served as crucial chemical probes to elucidate the physiological roles of sirtuins and as a foundational scaffold for the development of more potent and selective inhibitors.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative impact on various sirtuins, detailed experimental protocols for assessing its activity, and a visualization of the associated signaling pathways.

Data Presentation: Quantitative Inhibition of Sirtuins by this compound

This compound exhibits varying degrees of inhibitory activity against different sirtuin isoforms. The following table summarizes the available quantitative data (IC50 values) for this compound against yeast Sir2 and human SIRT1 and SIRT2. Data for other human sirtuin isoforms (SIRT3-7) for the parent this compound compound is not extensively reported in the literature, reflecting a research focus on its more potent derivatives.

| Sirtuin Isoform | Organism | IC50 (μM) | Reference(s) |

| Sir2 | Saccharomyces cerevisiae | 60 | [3] |

| SIRT1 | Human | 96 | |

| SIRT2 | Human | 113 |

Mechanism of Action

Sirtuins catalyze the deacetylation of lysine residues on a variety of protein substrates in a reaction that is coupled to the hydrolysis of NAD+. This process yields the deacetylated substrate, nicotinamide (NAM), and O-acetyl-ADP-ribose. This compound is believed to act as a competitive inhibitor, likely binding to the sirtuin active site.[2] More specifically, computational docking studies with this compound derivatives suggest that they interact with the nicotinamide subpocket of the sirtuin catalytic domain.[1] By occupying this site, this compound prevents the productive binding and turnover of the acetylated substrate and NAD+, leading to an accumulation of acetylated proteins.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on sirtuins, particularly SIRT1 and SIRT2, has significant downstream consequences on various cellular signaling pathways. Inhibition of these deacetylases leads to the hyperacetylation of their respective substrates, which can alter protein function, stability, and localization.

Caption: Sirtuin signaling pathways affected by this compound.

Experimental Protocols

The inhibitory activity of this compound and its analogs on sirtuins is typically assessed using in vitro enzyme assays. A common method is the fluorogenic assay, which offers high-throughput capabilities.

Fluorogenic Sirtuin Activity Assay

Principle: This assay relies on a synthetic peptide substrate containing an acetylated lysine residue and a C-terminal fluorescent reporter group, such as 7-amino-4-methylcoumarin (AMC), which is quenched. Upon deacetylation by a sirtuin, a developing solution containing a protease (e.g., trypsin) cleaves the peptide at the now-unmodified lysine, releasing the fluorophore and resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2)

-

This compound (or other inhibitors) dissolved in DMSO

-

Fluorogenic sirtuin substrate (e.g., a peptide derived from p53 or other known sirtuin substrates with a C-terminal AMC group)[4]

-

NAD+ solution

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developing solution (containing trypsin and a sirtuin inhibitor like nicotinamide to stop the reaction)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition. Prepare working solutions of the sirtuin enzyme, NAD+, and the fluorogenic substrate in assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the sirtuin enzyme, and the this compound dilution (or vehicle control).

-

Initiation: Start the reaction by adding NAD+ and the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Stop the reaction by adding the developing solution. Incubate at room temperature for 15-30 minutes to allow for proteolytic cleavage and release of the fluorophore.

-

Measurement: Read the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background fluorescence (wells without enzyme) and calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for sirtuin inhibitor screening.

Logical Relationships in this compound's Mechanism

The action of this compound as a sirtuin inhibitor can be understood through a series of logical relationships, from its direct interaction with the enzyme to the resulting cellular phenotypes.

Caption: Logical flow of this compound's inhibitory mechanism.

Conclusion

This compound, despite its relatively low potency against human sirtuins, remains a significant molecule in the study of NAD+-dependent deacetylases. Its discovery paved the way for a deeper understanding of sirtuin biology and spurred the development of more advanced chemical probes and potential therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working in the field of sirtuin-targeted drug discovery and chemical biology. Further exploration of this compound derivatives continues to be a promising avenue for identifying novel modulators of this important class of enzymes.

References

Methodological & Application

Application Notes and Protocols for Splitomicin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Splitomicin, a potent inhibitor of the Sir2 family of NAD+-dependent deacetylases (sirtuins), in various cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the effective use of this compound in research and drug development.

Introduction

This compound was one of the first small molecule inhibitors of the yeast Sir2 protein (Sir2p) to be identified.[1][2] Sirtuins are a class of enzymes that play crucial roles in regulating a wide array of cellular processes, including gene silencing, DNA repair, metabolism, and aging. By inhibiting sirtuin activity, this compound serves as a valuable chemical tool to probe the biological functions of these enzymes and to investigate their potential as therapeutic targets in various diseases, including cancer.[3][4]

Mechanism of Action

This compound functions as a non-competitive inhibitor of the NAD+-dependent deacetylase activity of sirtuins.[1] It creates a phenocopy of a sir2 deletion mutant in yeast, leading to defects in gene silencing at telomeres, silent mating-type loci, and ribosomal DNA.[1] In mammalian cells, this compound has been shown to inhibit human SIRT1 and SIRT2.[3] This inhibition leads to an increase in the acetylation of various sirtuin substrates, including histones and non-histone proteins such as p53.[5][6] The acetylation of p53, for instance, is associated with its activation and can lead to cell cycle arrest and apoptosis.[5][6]

Applications in Cell Culture

-

Studying Sirtuin Biology: Elucidate the roles of SIRT1 and SIRT2 in various cellular processes.

-

Cancer Research: Investigate the anti-proliferative and pro-apoptotic effects of sirtuin inhibition in cancer cell lines.[3][7]

-

Drug Discovery: Use as a reference compound in screens for novel sirtuin inhibitors.

-

Epigenetics: Analyze the impact of sirtuin inhibition on histone acetylation and gene expression.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various sirtuins and its growth inhibitory effects on different cell lines.

| Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Yeast Sir2p | In vitro deacetylase assay | 60 | [1] |

| Human SIRT1 | In vitro deacetylase assay | ~98 | [3] |

| Human SIRT2 | In vitro deacetylase assay | ~113 | [3] |

| MCF-7 (Breast Cancer) | Growth Inhibition (GI50) | >50 | [8] |

| H1299 (Lung Cancer) | Growth Inhibition (GI50) | >50 | [8] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, dissolve 2.88 mg of this compound (Molecular Weight: 288.33 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution is stable for several months.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Treatment with this compound

Materials:

-

Cultured cells in multi-well plates or flasks

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

Protocol:

-

Seed cells at the desired density in a multi-well plate or flask and allow them to adhere and resume logarithmic growth (typically 24 hours).

-

On the day of treatment, prepare the desired final concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium. For example, to achieve a final concentration of 50 µM in 1 mL of medium, add 5 µL of the 10 mM stock solution.

-

Prepare a vehicle control by adding the same volume of DMSO to complete medium as used for the highest this compound concentration.

-

Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Plate reader

Protocol:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for Acetylated Proteins (e.g., Acetyl-p53)

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Sodium Butyrate, Trichostatin A)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-p53, anti-p53, anti-actin or anti-tubulin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

After treatment with this compound, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and deacetylase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the acetylated protein of interest (e.g., anti-acetyl-p53) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p53) and a loading control (e.g., anti-actin).

Visualizations

Caption: Mechanism of this compound as a sirtuin inhibitor.

Caption: General experimental workflow for using this compound.

References

- 1. cytoskeleton.com [cytoskeleton.com]

- 2. researchgate.net [researchgate.net]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]

- 5. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Splitomicin Treatment in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Splitomicin and its derivatives are small molecules that function as inhibitors of sirtuins, a class of NAD+-dependent deacetylases (HDACs). Specifically, they have been shown to target SIRT1 and SIRT2, which play crucial roles in cell cycle regulation, apoptosis, and tumorigenesis. By inhibiting these sirtuins, this compound can induce anti-proliferative effects and promote apoptosis in various cancer cell lines, making it a compound of interest in cancer research and drug development.[1][2] This document provides detailed protocols for utilizing this compound in cancer cell line studies, along with quantitative data on its efficacy and a summary of the signaling pathways involved.

Data Presentation

Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Treatment Duration (h) | Assay Method |

| This compound | Jurkat | T-cell leukemia | ~60 | Not Specified | Not Specified |

| This compound | MCF-7 | Breast Adenocarcinoma | >100 | 24 | Colony Formation |

| This compound | H1299 | Non-small cell lung carcinoma | >100 | 24 | Colony Formation |

| HR73 (this compound derivative) | HeLa | Cervical Cancer | Not Specified | Not Specified | Not Specified |

| HR103 (this compound derivative) | HCT 116 | Colorectal Carcinoma | 75 | Not Specified | MTT Assay |

| Sirtinol (related sirtuin inhibitor) | MCF-7 | Breast Adenocarcinoma | 33 | 24 | Colony Formation |

| Sirtinol (related sirtuin inhibitor) | H1299 | Non-small cell lung carcinoma | 33 | 24 | Colony Formation |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, H1299)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection using Annexin V-FITC Staining

This protocol is for quantifying apoptosis induced by this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for the desired time. Include untreated and vehicle controls.

-

After treatment, harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

This protocol is for detecting changes in the expression and post-translational modification of proteins involved in the this compound-induced signaling pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated-p53, anti-p53, anti-acetylated-α-tubulin, anti-α-tubulin, anti-p21, anti-cyclin D1, anti-CDK4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as desired, then lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin or α-tubulin to normalize protein levels.

Mandatory Visualization

Signaling Pathway of this compound in Cancer Cells

Caption: this compound inhibits SIRT1/SIRT2, leading to cell cycle arrest and apoptosis.

Experimental Workflow for this compound Treatment and Analysis

Caption: Workflow for studying the effects of this compound on cancer cell lines.

References

Application Notes and Protocols: Splitomicin in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), are characterized by the progressive loss of neuronal structure and function. A complex interplay of cellular pathways, including those regulated by sirtuins, is implicated in their pathogenesis. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular stress resistance, metabolism, and aging.

Of the seven mammalian sirtuins, SIRT1 and SIRT2 are of particular interest in the context of neurodegeneration. SIRT1 is predominantly nuclear and its activation is generally considered neuroprotective.[1][2][3] Conversely, SIRT2 is mainly cytoplasmic and its inhibition has been shown to be beneficial in models of Parkinson's and Huntington's disease, primarily by mitigating α-synuclein toxicity.[1][4][5]

Splitomicin is a cell-permeable β-naphthol derivative that acts as an inhibitor of both SIRT1 and SIRT2. While the inhibition of SIRT1 may seem counterintuitive for neuroprotection, the dual inhibitory activity of this compound presents a unique tool to investigate the relative contributions of SIRT1 and SIRT2 inhibition in various neurodegenerative contexts. These protocols provide a framework for utilizing this compound in established in vitro and in vivo models of neurodegenerative disease to dissect these complex mechanisms.

Quantitative Data: Sirtuin Inhibitor Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound and other relevant sirtuin inhibitors. This data is crucial for designing dose-response experiments.

| Compound | Target Sirtuin(s) | IC50 Value | Reference |

| This compound | ySir2 | 60 µM | [6] |

| hSIRT1 | >500 µM | [5] | |

| hSIRT2 | ~113 µM (in vitro) | [6] | |

| AGK2 | hSIRT2 | 3.2 µM - 3.5 µM | [7][8] |

| hSIRT1 | Minimally affected at 10x IC50 for SIRT2 | [7][8] | |

| hSIRT3 | Minimally affected at 10x IC50 for SIRT2 | [7][8] | |

| AK7 | hSIRT2 | 33.8 ± 18.4 µM | [9] |

| Cambinol | hSIRT1 | 56 ± 2 µM | [10] |

| hSIRT2 | 59 ± 4 µM | [10] |

Protocol 1: In Vitro Parkinson's Disease Model - Rotenone-Induced Toxicity in SH-SY5Y Cells

This protocol details a proposed application of this compound to investigate its protective effects against mitochondrial dysfunction-induced cell death in a common in vitro model of Parkinson's disease.

Objective

To determine the dose-dependent effect of this compound on cell viability and apoptosis in human neuroblastoma SH-SY5Y cells treated with the mitochondrial complex I inhibitor, rotenone.

Materials

-

Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Rotenone

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

PBS (Phosphate-Buffered Saline)

-

96-well cell culture plates

Experimental Workflow

Figure 1. Workflow for assessing this compound's effect on rotenone-induced toxicity.

Procedure

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the old medium from the cells and add the medium containing this compound. Incubate for 4 hours.

-

Rotenone Treatment: Prepare a stock solution of rotenone in DMSO. Add rotenone directly to the wells to a final concentration of 10 µM.[11][12] Incubate for an additional 24 hours.

-

MTT Assay:

-

Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[13][14]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.[13]

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the EC50 of this compound's protective effect.

Protocol 2: In Vivo Alzheimer's Disease Model - APP/PS1 Transgenic Mice

This hypothetical protocol describes the use of this compound in a transgenic mouse model of Alzheimer's disease to assess its impact on amyloid pathology and cognitive deficits.

Objective

To evaluate the effect of chronic this compound administration on amyloid-beta (Aβ) plaque deposition and spatial memory in APP/PS1 transgenic mice.

Materials

-

APP/PS1 transgenic mice and wild-type littermates (e.g., 6 months of age)

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Morris Water Maze apparatus

-

ELISA kits for Aβ40 and Aβ42

-

Histology reagents (e.g., for thioflavin S or antibody staining)

Experimental Workflow

Figure 2. Workflow for in vivo evaluation of this compound in an AD mouse model.

Procedure

-

Animal Groups and Treatment:

-

Use 6-month-old male and female APP/PS1 mice and their wild-type littermates.

-

Randomly assign mice to two groups: Vehicle control and this compound treatment.

-

Administer this compound (e.g., 10 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection for 8 weeks. The dose is hypothetical and should be optimized in preliminary studies.

-

-

Morris Water Maze (MWM): [15][16]

-

Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of opaque water. Conduct four trials per day for each mouse. Record the escape latency.

-

Probe Trial (Day 6): Remove the platform and allow each mouse to swim for 60-90 seconds.[15][16] Record the time spent in the target quadrant and the number of platform crossings.

-

-

Tissue Collection and Processing:

-

Following behavioral testing, euthanize the mice.

-

Perfuse with saline and collect the brains.

-

Divide the brain sagittally. Snap-freeze one hemisphere for biochemical analysis and fix the other in 4% paraformaldehyde for histology.

-

-

Biochemical Analysis:

-

Histological Analysis:

-

Section the fixed hemisphere.

-

Stain sections with Thioflavin S or specific Aβ antibodies (e.g., 6E10) to visualize amyloid plaques.

-

Quantify the plaque load using image analysis software.

-

-

Data Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the results between the treatment and vehicle groups.

Signaling Pathways Modulated by this compound

This compound's dual inhibition of SIRT1 and SIRT2 is expected to have complex downstream effects. The following diagram illustrates key targets of these sirtuins that are relevant to neurodegenerative diseases.

Figure 3. Key signaling targets of SIRT1 and SIRT2 relevant to neurodegeneration.

Pathway Interpretation: this compound inhibits both SIRT1 and SIRT2.[6]

-

SIRT1 Inhibition : This would be expected to increase the acetylation of p53 and Tau, potentially promoting apoptosis and tau pathology.[5] It would also inhibit the deacetylation of PGC-1α and NF-κB, which could impair mitochondrial biogenesis and promote inflammation, respectively.[1]

-

SIRT2 Inhibition : This would lead to hyperacetylation of α-tubulin, affecting microtubule dynamics which may, in turn, influence α-synuclein aggregation.[5] Inhibition of SIRT2 has been shown to be protective in models of Parkinson's disease.[4][5]

The net effect of this compound in a given neurodegenerative model will likely depend on the relative importance of these competing pathways in the specific cellular context and disease pathology being studied.

References

- 1. SIRT1 and SIRT2: emerging targets in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sirtuins and Neurodegeneration [jneurology.com]

- 4. SIRT1 and SIRT2: emerging targets in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. AGK2 | SIRT2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Naringin Protects against Rotenone-induced Apoptosis in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Morris water maze assessment [bio-protocol.org]

- 16. Morris water maze test [bio-protocol.org]

- 17. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 19. Mouse Amyloid beta 42 ELISA Kit (KMB3441) - Invitrogen [thermofisher.com]

Application Notes and Protocols for In Vivo Administration of Splitomicin in Mice

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are intended as a general guide. There is a notable lack of specific, published data on the in vivo administration, dosage, pharmacokinetics, and toxicity of Splitomicin in mice. Therefore, the provided protocols are based on standard practices for administering small molecule inhibitors to murine models and should be adapted and validated by the end-user. It is imperative to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose for any specific experimental context.

Introduction

This compound is a well-characterized inhibitor of the Sir2 family of NAD+-dependent deacetylases (sirtuins), particularly SIRT1 and SIRT2. While extensively used in in vitro studies to probe the function of sirtuins in various cellular processes, its application in in vivo mouse models is not well-documented in publicly available literature. These notes provide a framework for researchers intending to use this compound in in vivo mouse studies, covering its mechanism of action, proposed administration protocols, and the necessary considerations for experimental design.

Mechanism of Action: Sirtuin Inhibition

This compound acts as an inhibitor of sirtuins, a class of enzymes that play crucial roles in chromatin remodeling, gene silencing, cell survival, and metabolism. By inhibiting the deacetylase activity of sirtuins like SIRT1 and SIRT2, this compound can modulate the acetylation status and function of a wide range of histone and non-histone protein targets.

Quantitative Data Summary

Due to the scarcity of published in vivo studies, a comprehensive table of dosages and administration routes for this compound cannot be provided. The table below summarizes the limited available information and provides key physicochemical properties relevant for formulation development.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₀O₃ | N/A |

| Molecular Weight | 250.25 g/mol | N/A |

| Solubility | Soluble in DMSO | [1][2][3][4] |

| Reported in vivo Model | Photochemical injury-induced carotid artery thrombus formation in mice | [5] |

| Reported in vivo Dosage | Not specified in available literature | N/A |